molecular formula C8H9BrN2O3 B1442410 2-(5-Bromo-2-nitrophenylamino)ethanol CAS No. 854227-37-5

2-(5-Bromo-2-nitrophenylamino)ethanol

Cat. No. B1442410
CAS RN: 854227-37-5
M. Wt: 261.07 g/mol
InChI Key: STLXYDWVBIZQAQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-nitrophenylamino)ethanol, also known as 5-bromo-2-nitrobenzyl alcohol or 2-BnPA, is an organic compound that has been widely studied for its potential applications in the fields of medicine, chemistry, and biotechnology. 2-BnPA is an aromatic compound that is composed of a bromine atom, two nitro groups, and an amino group. It is an important intermediate in the synthesis of a wide variety of organic compounds, and has been used in the production of pharmaceuticals, cosmetics, and other industrial products.

Scientific Research Applications

Pharmaceutical Compound Recovery

In the realm of pharmaceutical manufacturing, the recovery and purification of high-value compounds from production cycles are critical for sustainability and economic viability. A study by Martínez et al. (2012) focused on the recovery of a pharmaceutical ingredient, 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane, from ethanol solutions using nanofiltration, demonstrating the technique's effectiveness in recapturing approximately 90% of the target compound. This research underscores the potential of nanofiltration in enhancing the efficiency of pharmaceutical production processes (Martínez, Bruggen, Negrin, & Alconero, 2012).

Synthesis of β-adrenergic Blockers

Another significant application of related bromo-nitrophenylamino ethanol derivatives is in the synthesis of β-adrenergic blockers, a class of medications crucial for managing heart conditions. Kapoor et al. (2005) highlighted an efficient method to obtain enantiomerically pure forms of (R)-(-)-nifenalol and (S)-(+)-sotalol, starting from precursors like 2-bromo-1-(4-nitrophenyl)ethanol, through enzymatic transesterification. This research not only contributes to the field of medicinal chemistry by providing a pathway to synthesize crucial drugs but also illustrates the importance of chirality in pharmaceutical applications (Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005).

Analytical Chemistry and Material Science

In analytical chemistry, compounds like 2-(5-Bromo-2-nitrophenylamino)ethanol serve as precursors or intermediates in developing materials and methodologies for detecting and quantifying metal ions. Fathi and Yaftian (2009) explored the use of a Schiff base, synthesized from a similar bromo-nitro compound, for preconcentrating copper(II) ions in water samples. The study illustrates how modifications at the molecular level can significantly enhance material properties for specific analytical applications, leading to more sensitive and selective detection methods (Fathi & Yaftian, 2009).

Catalysis and Reaction Mechanisms

Understanding the mechanisms of chemical reactions facilitated by compounds like 2-(5-Bromo-2-nitrophenylamino)ethanol is pivotal in catalysis research. Li et al. (2012) discussed the deoxygenation of ethanol over a supported Ni2P/SiO2 catalyst, offering insights into the reaction mechanisms and the role of intermediates. Such studies not only contribute to the fundamental understanding of catalytic processes but also guide the development of more efficient and selective catalysts for industrial applications (Li, Bui, Zhao, Oyama, Dou, & Shen, 2012).

properties

IUPAC Name

2-(5-bromo-2-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c9-6-1-2-8(11(13)14)7(5-6)10-3-4-12/h1-2,5,10,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLXYDWVBIZQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluoro-1-nitrobenzene (I-19, Aldrich, Wis.; 25 g, 0.11 mol) and 2-aminoethanol (13.9 g, 0.23 mol, 2.0 eq.) in n-butanol (300 mL) was refluxed for 1 hour. The reaction mixture was concentrated and the residue was dispersed in petrol ether (600 mL) and stirred overnight. The solids were removed by filtration to give I-20 as a yellow powder (29 g, 98%). MS (ESI): m/z 262 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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